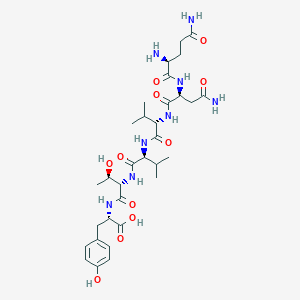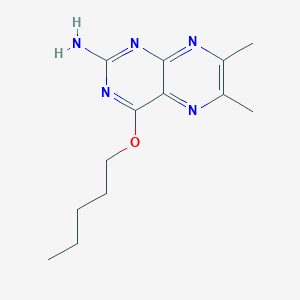![molecular formula C11H9Cl2NO3S2 B14190746 4,5-Dichloro-2-{[4-(methanesulfonyl)phenyl]methyl}-1,2-thiazol-3(2H)-one CAS No. 918107-79-6](/img/structure/B14190746.png)
4,5-Dichloro-2-{[4-(methanesulfonyl)phenyl]methyl}-1,2-thiazol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dichloro-2-{[4-(methanesulfonyl)phenyl]methyl}-1,2-thiazol-3(2H)-one is a heterocyclic compound that features a thiazole ring. Thiazole derivatives are known for their diverse biological activities and are often used in the development of various drugs and biologically active agents
Métodos De Preparación
The synthesis of 4,5-Dichloro-2-{[4-(methanesulfonyl)phenyl]methyl}-1,2-thiazol-3(2H)-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of methanesulfonyl chloride, which is an organosulfur compound with the formula CH3SO2Cl . The reaction conditions often require the presence of a non-nucleophilic base and may involve the use of solvents such as methanol and water . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
4,5-Dichloro-2-{[4-(methanesulfonyl)phenyl]methyl}-1,2-thiazol-3(2H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents to modify the compound’s structure.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the reactive positions on the thiazole ring.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4,5-Dichloro-2-{[4-(methanesulfonyl)phenyl]methyl}-1,2-thiazol-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: Used in the production of various chemical products, including dyes and biocides.
Mecanismo De Acción
The mechanism of action of 4,5-Dichloro-2-{[4-(methanesulfonyl)phenyl]methyl}-1,2-thiazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially activating or inhibiting biochemical pathways and enzymes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
4,5-Dichloro-2-{[4-(methanesulfonyl)phenyl]methyl}-1,2-thiazol-3(2H)-one can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
These compounds share the thiazole ring structure but differ in their specific substituents and biological activities
Propiedades
Número CAS |
918107-79-6 |
|---|---|
Fórmula molecular |
C11H9Cl2NO3S2 |
Peso molecular |
338.2 g/mol |
Nombre IUPAC |
4,5-dichloro-2-[(4-methylsulfonylphenyl)methyl]-1,2-thiazol-3-one |
InChI |
InChI=1S/C11H9Cl2NO3S2/c1-19(16,17)8-4-2-7(3-5-8)6-14-11(15)9(12)10(13)18-14/h2-5H,6H2,1H3 |
Clave InChI |
VVPPTYHLHPYDIL-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC=C(C=C1)CN2C(=O)C(=C(S2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2S,3S)-1,3-dinitropentan-2-yl]-2-methoxybenzene](/img/structure/B14190699.png)

![Undecyl [(4-nitrophenoxy)methyl]octylphosphinate](/img/structure/B14190704.png)
![[(4R)-2-(chloromethyl)-2-methyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14190713.png)
![N-[2-[(1R)-1-[2-(2,5-difluorophenyl)ethyl]-3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl]ethyl]-N'-(2-methyl-4-quinolinyl)-Urea](/img/structure/B14190718.png)

![4-{1-Amino-2-[(thiophene-2-sulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B14190725.png)
![3-[4-(Methylamino)phenyl]prop-2-enoic acid](/img/structure/B14190727.png)

![4-[2-(Anthracen-9-YL)ethenyl]-2-(2H-1,3-dithiol-2-ylidene)-2H-1,3-dithiole](/img/structure/B14190735.png)
![2-[2-(4-Fluorophenyl)ethenyl]-5-nitrobenzoic acid](/img/structure/B14190744.png)

